molecular formula C12H15NO4 B1362508 3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 51440-81-4

3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B1362508
CAS RN: 51440-81-4
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-UHFFFAOYSA-N
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Description

“3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The compound has a butyric acid group with a stretched trans conformation . The dihedral angle between the phenyl ring and the oxycarboxyamino N—(C=O)—O—C plane is 56.6° .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 237.26 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Synthesis of Sequence-Defined Peptoids

    • Application : This compound is used as a building block in the synthesis of sequence-defined peptoids with side-chain and backbone diversity .
    • Method : The synthesis involves an iterative Ugi reaction . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis results in a 10-mer peptoid using the amino acid building block via the iterative Ugi reaction .
  • Dipeptide Synthesis

    • Application : This compound is used in the synthesis of dipeptides .
    • Method : The synthesis involves the use of amino acid ionic liquids (AAILs) for organic synthesis . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis results in dipeptides in satisfactory yields in 15 minutes .
  • Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide Onchidin

    • Application : This compound is used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
    • Method : The synthesis involves six steps . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis results in (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate .
  • Benzylic Oxidations and Reductions

    • Application : This compound can undergo benzylic oxidations and reductions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
    • Method : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
    • Results : The specific results of these reactions can be found in the referenced material .
  • Synthesis of Dipeptides Using Amino Acid Ionic Liquids (AAILs)

    • Application : This compound is used in the synthesis of dipeptides using AAILs .
    • Method : The synthesis involves the use of AAILs for organic synthesis . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis gives the dipeptides in satisfactory yields in 15 minutes .
  • Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide Onchidin

    • Application : This compound is used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
    • Method : The synthesis involves six steps . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis results in (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate .
  • Benzylic Oxidations and Reductions

    • Application : This compound can undergo benzylic oxidations and reductions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
    • Method : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
    • Results : The specific results of these reactions can be found in the referenced material .
  • Synthesis of Dipeptides Using Amino Acid Ionic Liquids (AAILs)

    • Application : This compound is used in the synthesis of dipeptides using AAILs .
    • Method : The synthesis involves the use of AAILs for organic synthesis . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis gives the dipeptides in satisfactory yields in 15 minutes .
  • Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide Onchidin

    • Application : This compound is used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
    • Method : The synthesis involves six steps . The specific procedures and technical details can be found in the referenced material .
    • Results : The synthesis results in (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307860
Record name 3-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((Benzyloxy)carbonyl)amino)butanoic acid

CAS RN

51440-81-4
Record name 3-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-DL-beta -Homoalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 3-aminobutanoic acid (100 g, 969.75 mmol, 1.00 equiv) in water (1000 mL), followed by the addition of potassium hydroxide (136 g, 2.42 mol, 2.50 equiv) in several batches. To this was added benzyl chloroformate (247 g, 1.45 mol, 1.50 equiv) dropwise with stirring at 0-5° C. The resulting solution was stirred at 25° C. for 5 h. The reaction progress was monitored by LCMS. The resulting solution was extracted with 3×250 mL of dichloromethane and the aqueous layers were combined. The pH value of the water phase was adjusted to 3 with hydrogen chloride (2 mol/L). The precipitates were collected by filtration and dried to afford 102 g (44%) of 3-[[(benzyloxy)carbonyl]amino]butanoic acid as a white solid.
Quantity
100 g
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136 g
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1000 mL
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247 g
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred and cooled (0° C.) suspension of (+/−)-3-aminobutanoic acid (5 g; 48.5 mmol) in H2O (30 mL) was added NaOH pellets (3.88 g; 97 mmol) portionwise. The resultant mixture was stirred for 15 min to obtain a clear solution. Benzyl chloroformate (7.1 mL; 50 mmol) as a solution in acetone (30 mL) was added dropwise over 15 min. The reaction was allowed to warm to room temperature and stirred for 3.5 h. The reaction was washed twice with EtOAc (20 mL). The aqueous layer was separated and acidified to pH 2 with 6 N HCl. A precipitate formed and was collected by filtration, washed with H2O and dried in a vacuum oven to afford 3-{[(benzyloxy)carbonyl]amino}-butanoic acid as a white solid. LCMS=238.2 (M+1)+. 1H NMR (CDCl3, 500 MHz): δ 7.34-7.30 (m, 5H), 5.18 (br s, 1H), 5.10 (s, 2H), 4.15-4.10 (m, 1H), 2.59 (s, 2H), 1.27 (d, J=6.9 Hz, 3H).
Quantity
5 g
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reactant
Reaction Step One
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30 mL
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0 (± 1) mol
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[Compound]
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resultant mixture
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7.1 mL
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30 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 3-aminobutyric acid (0.52 g), 2 mol/L aqueous sodium hydroxide solution (10 mL) and tetrahydrofuran (10 mL) was added benzyloxycarbonyl chloride (1.07 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into 2 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue (solid) was treated with n-hexane. The crystals were collected by filtration, washed with n-hexane and dried under reduced pressure to give 3-benzyloxycarbonylaminobutyric acid (0.59 g). This material was dissolved in tetrahydrofuran (5 mL). To the solution was added 1,1′-carbonylbis-1H-imidazole (0.59 g), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 28% aqueous ammonia solution (5 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with diethylether. The insoluble material was collected by filtration, washed with water and diethyl ether, and dried under reduced pressure to give 3-benzyloxycarbonylaminobutyramide (0.54 g). The obtained 3-benzyloxycarbonylaminobutyramide (76 mg) was dissolved in methanol (3 mL). To the solution was added 10% palladium-carbon powder (20 mg), and the mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (32 mg).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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